N-Ethyl-3-(1-piperidinyl)-1-propanamine CAS 77052-06-3 properties
N-Ethyl-3-(1-piperidinyl)-1-propanamine CAS 77052-06-3 properties
An In-depth Technical Guide to N-Ethyl-3-(1-piperidinyl)-1-propanamine (CAS 77052-06-3)
Abstract: This document provides a comprehensive technical overview of N-Ethyl-3-(1-piperidinyl)-1-propanamine, CAS 77052-06-3. Due to the limited availability of specific experimental data for this compound in public literature, this guide synthesizes foundational chemical principles with data from structurally analogous compounds to present a predictive yet scientifically grounded profile. It covers physicochemical properties, plausible synthetic routes, expected analytical characterizations, potential applications, and essential safety protocols. This guide is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this bifunctional amine.
Core Physicochemical Properties
N-Ethyl-3-(1-piperidinyl)-1-propanamine is a diamine containing a secondary amine (the ethylamino group) and a tertiary amine (the piperidinyl group) linked by a propane bridge. Its fundamental properties are derived from its molecular structure.
| Property | Value | Source |
| CAS Number | 77052-06-3 | [1] |
| Molecular Formula | C₁₀H₂₂N₂ | [1] |
| Molecular Weight | 170.30 g/mol | [1] |
| Canonical SMILES | CCNCCCN1CCCCC1 | - |
| InChI Key | InChI=1S/C10H22N2/c1-2-11-9-3-8-12-6-4-5-7-10-12/h11H,2-10H2,1H3 | - |
| Predicted Form | Likely a liquid or low-melting solid at room temperature. | Inferred from related structures. |
| Predicted Solubility | Expected to be soluble in water and common organic solvents. | Inferred from amine functionality. |
Synthesis and Manufacturing Insights
While a specific, validated synthesis for N-Ethyl-3-(1-piperidinyl)-1-propanamine is not documented in the provided search results, a plausible and efficient synthetic strategy can be designed based on established organic chemistry reactions for similar structures. A highly logical approach involves a two-step process beginning with a Michael addition, followed by a reductive amination.
Proposed Synthetic Workflow
The synthesis can be envisioned as follows:
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Step 1: Michael Addition. Piperidine is reacted with acrylonitrile. This reaction, a conjugate addition, is highly efficient for forming the C-N bond and extending the carbon chain, yielding 3-(1-piperidinyl)propanenitrile.
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Step 2: Reductive Amination. The resulting nitrile is then subjected to reductive amination with acetaldehyde in the presence of a reducing agent (e.g., sodium triacetoxyborohydride or catalytic hydrogenation) to form the final product. Alternatively, a direct reduction of the nitrile to the primary amine followed by reductive amination with acetaldehyde would also yield the target compound. A similar reduction of a nitrile using Raney-Nickel or Raney-Cobalt is a well-established industrial process.[2]
Caption: Proposed two-step synthesis of N-Ethyl-3-(1-piperidinyl)-1-propanamine.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of 3-(1-Piperidinyl)propanenitrile
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To a stirred solution of piperidine (1.0 eq) in ethanol at 0°C, slowly add acrylonitrile (1.1 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction completion by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure. The crude product can often be used in the next step without further purification.
Step 2: Synthesis of N-Ethyl-3-(1-piperidinyl)-1-propanamine
-
Dissolve the crude 3-(1-piperidinyl)propanenitrile (1.0 eq) in a suitable solvent such as methanol, which is effective for hydrogenations.[2]
-
Add acetaldehyde (1.2 eq) to the solution.
-
Introduce a hydrogenation catalyst, such as Raney-Nickel (approx. 5-10% by weight).
-
Pressurize the reaction vessel with hydrogen gas (e.g., 10 bar) and heat to a moderate temperature (e.g., 40°C).[2]
-
Maintain stirring for 4-6 hours or until hydrogen uptake ceases.
-
Cool the vessel, vent the hydrogen, and filter the reaction mixture to remove the catalyst.
-
Purify the final product by vacuum distillation.
Analytical Characterization (Predictive Analysis)
Characterization and quality control would rely on a combination of spectroscopic methods. The following is a predictive analysis based on the compound's structure and data from analogous molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to be complex but highly informative. Key predicted signals include:
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A triplet corresponding to the methyl protons (-CH₃) of the ethyl group.
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A quartet for the methylene protons (-CH₂-) of the ethyl group, coupled to the methyl group.
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Multiple overlapping multiplets for the protons on the piperidine ring and the propane bridge.
-
A broad singlet for the secondary amine proton (N-H), which is exchangeable with D₂O. The integration of the proton signals should correspond to the 22 hydrogen atoms in the structure.[3]
-
-
¹³C NMR: The carbon NMR spectrum should display 10 distinct signals, corresponding to each unique carbon atom in the asymmetric structure. The chemical shifts would be characteristic of aliphatic amines. For example, carbons adjacent to nitrogen atoms would appear in the 40-60 ppm range.
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of key functional groups.
-
N-H Stretch: A moderate, somewhat broad absorption band is expected in the region of 3300-3500 cm⁻¹, characteristic of a secondary amine. This is distinct from the "twin peaks" seen in primary amines.[4]
-
C-H Stretch: Strong, sharp peaks will be present just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹), corresponding to the sp³ C-H bonds of the alkyl chains and piperidine ring.[4]
-
C-N Stretch: Aliphatic C-N stretching vibrations will appear in the fingerprint region, typically between 1020-1220 cm⁻¹.[4]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): Under Electron Ionization (EI), the molecular ion peak should be observed at m/z = 170.
-
Fragmentation: The molecule is expected to fragment via alpha-cleavage, which is the characteristic fragmentation pathway for amines. This would involve the cleavage of C-C bonds adjacent to the nitrogen atoms, leading to stable, nitrogen-containing cations. Common fragments would include the loss of an ethyl group and cleavage of the piperidine ring.
Caption: Standard analytical workflow for structural confirmation.
Potential Applications and Research Areas
While specific applications for this compound are not widely documented, its bifunctional nature suggests utility in several fields:
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Pharmaceutical Synthesis: Diamines are common building blocks and scaffolds in the synthesis of active pharmaceutical ingredients (APIs). The piperidine moiety is present in many CNS-active drugs.
-
Curing Agents: It could serve as a curing agent for epoxy resins, where the two amine groups can participate in cross-linking reactions.
-
Corrosion Inhibitors: Aliphatic amines are known to be effective corrosion inhibitors for various metals.
-
Catalysis: The presence of both secondary and tertiary amines makes it a candidate for use as a basic catalyst or a ligand in organometallic chemistry.
Safety, Handling, and Storage
A specific Safety Data Sheet (SDS) for N-Ethyl-3-(1-piperidinyl)-1-propanamine was not found. Therefore, this section provides guidance based on the known hazards of structurally similar aliphatic amines, which are often flammable, corrosive, and toxic.[5][6]
Hazard Identification (Presumed)
-
Flammability: Likely a flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces.[5][6] Use explosion-proof electrical and ventilating equipment.[5][6]
-
Corrosivity: Presumed to cause severe skin burns and serious eye damage.[6][7] Contact can cause irreversible tissue damage and potentially blindness.[5][6]
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[5] Ingestion may cause severe damage to the digestive tract with a danger of perforation.[5]
Handling and Personal Protective Equipment (PPE)
-
Ventilation: Use only outdoors or in a well-ventilated area, preferably under a chemical fume hood.[5][6]
-
Eye/Face Protection: Wear tightly fitting safety goggles and a face shield (conforming to EN166 or NIOSH standards).[6][7] Ensure an eyewash station is readily accessible.[6]
-
Skin Protection: Wear appropriate chemical-resistant gloves and protective clothing to prevent skin exposure.[5][6]
-
Respiratory Protection: If exposure limits are exceeded or irritation occurs, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6]
First Aid Measures
-
Eye Contact: Immediately rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[5][6] Seek immediate medical attention.
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water or shower.[5][6] Seek immediate medical attention.
-
Ingestion: Rinse mouth. Do NOT induce vomiting.[5][7] Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[5]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing.[5][6] Seek immediate medical attention.
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]
-
Store locked up.[5]
-
Keep away from incompatible materials such as strong oxidizing agents.[5]
References
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Sinfoo Biotech. n-ethyl-3-(1-piperidinyl)-1-propanamine,(CAS# 77052-06-3).
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Fisher Scientific. SAFETY DATA SHEET - N-Ethylisopropylamine.
-
Fisher Scientific. SAFETY DATA SHEET - N-Ethylpropylamine.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 82727, N-Ethyl-1,3-propanediamine.
-
Sigma-Aldrich. 3-(2-Ethyl-1-piperidinyl)-1-propanamine AldrichCPR.
-
Tokyo Chemical Industry. SAFETY DATA SHEET - N,N-Dimethyl-1,3-propanediamine.
-
SpectraBase. 1-Ethyl-3-piperidinamine, N-(2-methylpropionyl)- - Optional[Vapor Phase IR] - Spectrum.
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MassBank. MSBNK-Fac_Eng_Univ_Tokyo-JP002313.
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National Center for Biotechnology Information. PubChem Compound Summary for CID 17134251, N-Ethyl-3-phenyl-1-propanamine hydrochloride.
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NIST. 1-Propanamine, N-ethyl- in NIST Chemistry WebBook.
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ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - N-ethylpropane-1,3-diamine.
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BLDpharm. N-Ethyl-3-(piperidin-4-yl)propan-1-amine.
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CymitQuimica. Ethyl 3-(piperidin-1-yl)propanoate.
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Cheméo. Chemical Properties of 1-Propanamine, N-ethyl- (CAS 20193-20-8).
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Doc Brown's Advanced Organic Chemistry. Interpretation of the infrared spectrum of propylamine.
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NIST. 1-Propanamine, N-ethyl- Phase change data in NIST Chemistry WebBook.
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NIST. 1-Propanamine, N-ethyl- Mass spectrum in NIST Chemistry WebBook.
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Santa Cruz Biotechnology. N-Ethyl-3-(1-pyrrolidinyl)-1-propanamine.
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The Royal Society of Chemistry. Supplementary Information for Green Chemistry.
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Sigma-Aldrich. ethyl 3-(piperidin-1-yl)propanoate.
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Koei Chemical Co., Ltd. N-Ethyl-3-piperidinol.
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Google Patents. US20190092739A1 - Process for the manufacture of 3-piperazin-1-yl-propylamine derivatives.
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ResearchGate. Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives.
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ResearchGate. Preparation of N-[ω-(4-aryl-1-piperazinyl)ethyl/propyl]-3-hydroxyphthalimidines.
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Chemsrc. N-Ethyl-1-propanamine(CAS#:20193-20-8).
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NIST. 1,3-Propanediamine, N'-(ethylcarbonimidoyl)-N,N-dimethyl- in NIST Chemistry WebBook.
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Royal Society of Chemistry. Analytical Methods - Accepted Manuscript.
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ChemicalBook. N-Ethylpropylamine(20193-20-8) 1H NMR spectrum.
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Doc Brown's Advanced Organic Chemistry. proton NMR spectrum of N-methylethanamine (ethylmethylamine).
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